molecular formula C10H16O5 B109451 Diethyl 2-acetylsuccinate CAS No. 1115-30-6

Diethyl 2-acetylsuccinate

Cat. No. B109451
CAS RN: 1115-30-6
M. Wt: 216.23 g/mol
InChI Key: DVSDDICSXBCMQJ-UHFFFAOYSA-N
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Description

Diethyl 2-Acetylsuccinate is a reagent used in the synthesis of Coumarin and Coumarin-3-acetic acid derivatives that exhibit antimicrobial activities against a variety of gram-positive and gram-negative bacteria .


Synthesis Analysis

The synthesis of Diethyl 2-Acetylsuccinate involves the condensation of dimethyl acetylsuccinate with appropriate reaction partners . Another method involves the addition of isobutyl bromide, NaH, CuI, and I2 to a solution of the compound .


Molecular Structure Analysis

The molecular formula of Diethyl 2-Acetylsuccinate is C10H16O5. Its InChI is InChI=1S/C10H16O5/c1-4-14-9(12)6-8(7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3 and the InChIKey is DVSDDICSXBCMQJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Diethyl 2-Acetylsuccinate is used as a reagent in the synthesis of various compounds. For example, it is used in the preparation of novel acetic acid derivatives of pyrazole and pyrimidine by condensation with appropriate reaction partners .


Physical And Chemical Properties Analysis

Diethyl 2-Acetylsuccinate has a molecular weight of 216.23 g/mol. It has a XLogP3-AA value of 0.6, indicating its lipophilicity. It has 0 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has 8 rotatable bonds .

Scientific Research Applications

Synthesis and Tautomerism

Diethyl 2-acetylsuccinate has been studied for its role in synthesis and tautomerism. Duus (1978) investigated its use in the acid-catalyzed reaction with hydrogen sulfide, leading to various products through spontaneous intramolecular cyclization. This study highlights its potential in synthetic chemistry, particularly in the formation of tautomers and other organic compounds (Duus, 1978).

Catalytic and Chemical Properties

Diethyl 2-acetylsuccinate is also significant in catalytic processes. Luca, Inesi, and Rampazzo (1985) explored its use in the electrochemical reduction of ethyl α-bromonaphthalene-acetate, illustrating its utility in catalysis and organic synthesis (Luca, Inesi, & Rampazzo, 1985).

Chemopreventive Properties

Research by Drew, Cao, and Chan (2016) on acetylsalicylic acid, which is chemically related to diethyl 2-acetylsuccinate, demonstrated its potential in cancer chemoprevention, particularly for colorectal cancer. This study suggests that derivatives of acetylsalicylic acid, like diethyl 2-acetylsuccinate, may have similar preventive properties (Drew, Cao, & Chan, 2016).

Pharmaceutical Applications

In the pharmaceutical field, diethyl 2-acetylsuccinate derivatives have shown antibacterial activities. A study by Chattha et al. (2012) synthesized quinolone-3-acetic acids using diethyl acetylsuccinate, indicating its role in developing new antibacterial agents (Chattha, Munawar, Ashraf, Nagra, Mehr-un-nisa, & Fatima, 2012).

Enzymatic Applications

Comini et al. (2004) explored the enzymatic resolution of racemic ethyl γ-methylparaconates, derived from diethyl acetylsuccinate, for obtaining enantioenriched acids. This application demonstrates its importance in enzymatic processes and organic synthesis (Comini, Forzato, Nitti, Pitacco, & Valentin, 2004).

Chemical Synthesis

In chemical synthesis, diethyl 2-acetylsuccinate is utilized for preparing various compounds. Yamaguchi et al. (1997) prepared isopropenyldihydrofuran derivatives from diethyl 2-oxosuccinate, showing its versatility in synthetic applications (Yamaguchi, Sugioka, Ishida, Yokoyama, & Hirai, 1997).

Safety And Hazards

When handling Diethyl 2-Acetylsuccinate, personal protective equipment and face protection should be worn. Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided, and dust formation should be prevented .

properties

IUPAC Name

diethyl 2-acetylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-4-14-9(12)6-8(7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSDDICSXBCMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870842
Record name Butanedioic acid, 2-acetyl-, 1,4-diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl acetylsuccinate

CAS RN

1115-30-6
Record name Butanedioic acid, 2-acetyl-, 1,4-diethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2-acetyl-, 1,4-diethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 2-acetylsuccinate
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Record name Butanedioic acid, 2-acetyl-, 1,4-diethyl ester
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Record name Butanedioic acid, 2-acetyl-, 1,4-diethyl ester
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Record name Diethyl acetylsuccinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
Z Horii, T Katagi, Y Tamura - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… Instead, we prepared V by condensation of 3,5~dimethoxybenzy1 chloride” with diethyl 2—acetylsuccinate in the presence of sodium ethoxide and successive hydrolysis of the resulting …
Number of citations: 3 www.jstage.jst.go.jp
I Kádas, V Morvai, G Árvai, L Tőke, Á Szöllősy… - Monatshefte für Chemie …, 1995 - Springer
… Alternative pathways, involving Michael reaction of diethyl 2-acetylsuccinate or -glutarate with acrolein and subsequent intramolecular aldol condensation, are presented in the case of …
Number of citations: 9 link.springer.com
堀井善一, 加多木豊之, 田村恭光 - Chemical and Pharmaceutical …, 1963 - jlc.jst.go.jp
… Instead, we prepared V by condensation of 3,5~dimethoxybenzy1 chloride” with diethyl 2—acetylsuccinate in the presence of sodium ethoxide and successive hydrolysis of the resulting …
Number of citations: 2 jlc.jst.go.jp
FA Chattha, MA Munawar, M Ashraf… - Allelopathy …, 2015 - search.ebscohost.com
… Diethyl 2-acetylsuccinate (0.4 mmol) was mixed with a phenol (0.4 mmol), and then contents were poured in a thin stream in cold concentrated sulfuric acid (6 ml). The reaction contents …
Number of citations: 4 search.ebscohost.com
T Noguchi, A Onodera, K Tomisawa… - Chemical and …, 2002 - jstage.jst.go.jp
… The reaction of diethyl 2acetylsuccinate with 13 gave 14, which was hydrolyzed to the acid (15) and then treated with acetic anhydride to give the anhydride (16). The intramolecular …
Number of citations: 12 www.jstage.jst.go.jp
J Hájíček, J Trojánek - Collection of Czechoslovak Chemical …, 1981 - cccc.uochb.cas.cz
… In further attempts at synthesis of the anhydride I we tried to use diethyl 2-acetyI-2-allyl succinate (IXa) , prepared by allylation of diethyl 2-acetylsuccinate (IXh). Its thioketal, however, …
Number of citations: 4 cccc.uochb.cas.cz
NL Yan, R Nair, A Chu, IA Wilson, KA Johnson… - Bioorganic & Medicinal …, 2022 - Elsevier
… Briefly, commercially available 3-diethylamino phenol 4 was subjected to a titanium-mediated Pechmann condensation 32 with diethyl 2-acetylsuccinate or diethyl 2-…
Number of citations: 5 www.sciencedirect.com
ES Schiffrer, I Sosič, A Šterman, J Mravljak… - …, 2019 - pubs.rsc.org
… Reagents and conditions: (a) 75% H 2 SO 4 , diethyl 2-acetylsuccinate (for 48) or diethyl 2-acetylglutarate (for 49), rt, 24 h; (b) MeOH, Br 2 , 0 C to rt, 48 h; (c) 48 or 49, dioxane, K 2 CO 3 …
Number of citations: 8 pubs.rsc.org
W Dong, P Yao, Y Wang, Q Wu, D Zhu - ChemCatChem, 2020 - Wiley Online Library
… The keto esters 19 a (diethyl 2-acetylsuccinate) and 19 c (diethyl 2-acetylhexanedioate) in Table 1 were prepared through C−C bond formation of ethyl 3-oxobutanoate and ethyl 2-…
R Miri, M Nejati, L Saso, F Khakdan… - Pharmaceutical …, 2016 - Taylor & Francis
… Compounds 22 and 23 were obtained by the reaction of 1,2,4-trihydroxybenzene with diethyl 2-acetylsuccinate and diethyl 2-acetylpentanedioate, respectively, followed by acetylation (…
Number of citations: 51 www.tandfonline.com

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